4-(Acetylamino)phenylretinoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenylretinoate typically involves the esterification of retinoic acid with 4-acetamidophenol. The reaction is carried out under mild conditions using a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide). The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenylretinoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetylamino)phenylretinoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of skin disorders and certain types of cancer.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenylretinoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene regulation.
Pathways Involved: Upon binding to these receptors, the compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)phenyl acetate: Similar in structure but lacks the retinoic acid moiety.
Retinoic acid: Shares the retinoic acid moiety but lacks the acetylamino group.
4-Aminophenol: Contains the phenyl and amino groups but lacks the acetyl and retinoic acid moieties.
Uniqueness
4-(Acetylamino)phenylretinoate is unique due to its combination of the retinoic acid moiety and the acetylamino group.
Properties
IUPAC Name |
(4-acetamidophenyl) (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBHPDDJEMOJQA-GLKGMVBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)OC2=CC=C(C=C2)NC(=O)C)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103810-85-1 | |
Record name | 4-(Acetylamino)phenylretinoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103810851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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